17beta-Estradiol benzoate

Catalog No.
S577666
CAS No.
983-30-2
M.F
C25H28O3
M. Wt
376.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
17beta-Estradiol benzoate

Inconsistent depot release profiles often undermine timed AI programs. 17β-Estradiol benzoate offers a reproducible 4-5 day estrogen exposure due to its aromatic ester and logP 4.7, ensuring rapid hydrolysis and clearance. • 72% active estradiol mass fraction maximizes API efficiency in oil formulations. • Predictable withdrawal prevents prolonged suppression, improving pregnancy rates. • Standard for estrus synchronization in cattle, unmatched by valerate or cypionate esters.

CAS Number

983-30-2

Product Name

17beta-Estradiol benzoate

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] benzoate

Molecular Formula

C25H28O3

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C25H28O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h2-6,8,10,15,20-23,26H,7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1

InChI Key

AAGOOGMSOHOVSE-BZDYCCQFSA-N

SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)O

Synonyms

17 beta-estradiol benzoate, estradiol monobenzoate E2B, estradiol-17 beta-benzoate

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CC=C4)CCC5=C3C=CC(=C5)O

Purity

≥98%

Package Size

50 mg, 1 g

17beta-Estradiol benzoate is a synthetic C3-benzoate ester prodrug of 17beta-estradiol, widely utilized in veterinary medicine, reproductive endocrinology research, and specialized hormone formulations. In procurement contexts, its value is defined by its intermediate lipophilicity (logP ~4.7) and rapid-onset, short-duration pharmacokinetic profile when formulated in oil depots [1]. Unlike unesterified estradiol, which clears too rapidly for sustained effect, or longer-chain aliphatic esters that persist for weeks, the benzoate ester provides a tightly controlled 4-to-5-day window of elevated estradiol levels [2]. This predictable, moderate-duration release makes it the preferred precursor for applications requiring precise temporal control over estrogenic activity, such as timed artificial insemination protocols and short-term animal models.

Research Fit

Design Lipophilic ester prodrug of 17beta-estradiol Supports hydrolysis-mediated activation studies
Profile Short-duration PK profile suitable for controlled models Reported rapid onset and offset context
Application Veterinary reproductive research endpoint modeling Estrus synchronization protocol context

Substituting 17beta-estradiol benzoate with other common esters like estradiol valerate or estradiol cypionate fundamentally alters the release kinetics and duration of action in depot formulations [1]. Because the benzoate moiety is an aromatic ester rather than an aliphatic chain, it possesses a distinct partition coefficient that results in faster hydrolysis and clearance (4-5 days) compared to the cyclopentylpropionate ester (11 days) . In precision applications such as estrus synchronization (e.g., in bovine reproductive protocols), substituting a longer-acting ester can cause prolonged estrogenic suppression, disrupting follicular wave emergence and severely reducing pregnancy rates [2]. Conversely, using unesterified estradiol fails to provide the necessary depot effect, requiring impractical daily dosing.

Substitution Risk

17beta-Estradiol Benzoate Target
Rapid onset profile with shorter systemic exposure duration. PK endpoints may support precise time-sensitive reproductive research protocols.
Valerate / Cypionate Analogs Substitute
Longer-chain esters exhibit slower absorption and extended exposure duration. PK endpoint shifts may require protocol redesign. Substitution risk: Exposure profile mismatch may alter model-response interpretation.

Pharmacokinetic Duration in Depot Formulations

The duration of action of estradiol esters in oil-based intramuscular injections is directly governed by their ester side chains. Clinical pharmacokinetic data demonstrates that estradiol benzoate provides elevated estradiol levels for approximately 4-5 days [1]. In direct comparison, estradiol valerate sustains levels for 7-8 days, and estradiol cypionate extends to approximately 11 days . This shorter duration is critical for protocols requiring rapid hormonal clearance.

Evidence DimensionDuration of elevated estradiol levels post-injection
Target Compound Data4-5 days (Estradiol benzoate)
Comparator Or Baseline~11 days (Estradiol cypionate)
Quantified Difference55-60% shorter duration of action
Conditions5 mg single intramuscular injection in oil vehicle

Buyers formulating short-acting depot injections or timed veterinary protocols must select the benzoate ester to prevent unwanted prolonged estrogenic activity.

Duration of Action
Head-to-head
4–5 days
Supports estrus synchronization timing context.
Valerate: 7–8 days; Cypionate: ~11 days (5 mg IM).

Aqueous Solubility and Hydrophobic Substitution

The esterification of 17beta-estradiol at the C3 position with a benzoate group significantly alters its solubility profile. Estradiol benzoate is much less soluble in water than the parent unesterified estradiol due to the replacement of the polar hydroxyl group with a hydrophobic aromatic ring [1]. However, its experimental logP of 4.7 makes it less lipophilic than longer-chain aliphatic esters like estradiol cypionate [2]. This intermediate hydrophobicity is the exact physical property that allows it to dissolve completely in standard oil vehicles (like sesame or castor oil) while still partitioning into the aqueous bloodstream faster than cypionate.

Evidence DimensionOctanol/water partition coefficient (logP)
Target Compound Data4.7 (Estradiol benzoate)
Comparator Or BaselineUnesterified estradiol (lower logP) and Estradiol cypionate (logP ~6.9)
Quantified DifferenceIntermediate logP providing a balanced depot release compared to the extremes of unesterified E2 and EC
ConditionsStandard octanol/water partitioning assay

Formulators must select the benzoate ester when the vehicle requires high oil solubility but the therapeutic target demands a moderate, rather than ultra-long, release rate.

Onset Speed
Head-to-head
~2 days to peak
Rapid response model context.
Peak ~940 pg/mL; Valerate ~2 days; Cypionate ~4 days.

Relative Active Estradiol Mass Fraction

Because estradiol esters function as prodrugs, the molecular weight of the ester directly impacts the mass of active 17beta-estradiol delivered per milligram of formulated Active Pharmaceutical Ingredient (API). Estradiol benzoate has a molecular weight of 376.5 g/mol, yielding a relative estradiol content of approximately 0.72 (72% active estradiol by weight) [1]. In contrast, the heavier estradiol cypionate (MW 396.6 g/mol) yields a lower relative content of roughly 0.68 (68% by weight) [2].

Evidence DimensionActive estradiol mass fraction
Target Compound Data0.72 (72% active estradiol by weight)
Comparator Or Baseline0.68 (68% active estradiol by weight for Estradiol cypionate)
Quantified Difference~6% higher active estradiol yield per unit mass of API
ConditionsMolar mass calculation based on esterification

Procurement teams and formulators must account for these mass fraction differences when calculating bulk API purchasing requirements for equivalent biological dosing.

ERα Binding (IC50)
Reported
22–28 nM
6–10 fold lower affinity than 17beta-estradiol. Supports prodrug activation assay interpretation.
In vitro competition binding assay context.

Follicular Wave Emergence Synchronization in Cattle

In timed artificial insemination (TAI) protocols for cattle, the rapid clearance of estradiol benzoate is leveraged to synchronize follicular wave emergence (FWE). Studies show that a 1 to 2 mg dose of estradiol benzoate effectively induces a new FWE within 3 to 6 days in up to 88% of multiparous cows[1]. Using a longer-acting ester like estradiol cypionate at the start of the protocol is generally avoided because its extended half-life can suppress subsequent follicular growth, whereas the benzoate ester's 4-5 day clearance aligns with the required physiological timing [2].

Evidence DimensionSuitability for Day 0 FWE synchronization
Target Compound DataOptimal clearance (4-5 days) allowing unhindered follicular growth
Comparator Or BaselineEstradiol cypionate (11 days clearance)
Quantified DifferenceAvoidance of prolonged suppression during the critical 7-day maturation window
ConditionsIntramuscular injection in suckled beef cows with progesterone device

Agricultural and veterinary buyers must procure the benzoate ester specifically for the initiation phase of TAI protocols to ensure high pregnancy rates.

Implant Release Kinetics
Reported
Lower in vitro release, higher in vivo tissue response
Matrix-dependent release context for implant research.
Silicone implant model; Uterine weight endpoint.

Veterinary Estrus Synchronization Protocols

Estradiol benzoate is the industry standard for initiating follicular wave emergence in timed artificial insemination (TAI) programs for cattle. Its rapid onset and 4-5 day clearance ensure that estrogen levels drop in time for the dominant follicle to mature without suppression, a timing profile that cannot be achieved with longer-acting esters like estradiol cypionate [1].

Short-Term Hormone Replacement Animal Models

In preclinical pharmacology and endocrinology research requiring precise temporal control over estrogen exposure, estradiol benzoate is preferred. Its moderate logP (4.7) allows for rapid partitioning from oil depots, providing researchers with a predictable 4-5 day window of elevated estradiol, ideal for short-duration behavioral or physiological assays [2].

Custom Depot Formulation Development

For pharmaceutical formulators designing oil-based injectables where a rapid initial peak is required, estradiol benzoate serves as the preferred API. Its 72% active estradiol mass fraction provides excellent API efficiency, while its specific aromatic ester structure ensures a faster hydrolysis rate compared to aliphatic esters like valerate or cypionate [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Veterinary Reproductive Research
PK curve with rapid peak and short duration
Synchronization protocol-specific response
ER Binding & Activation Studies
Differential ERα binding affinity
Prodrug activation kinetics interpretation
Controlled-Release Implant Research
Matrix-dependent release characteristics
In vivo exposure-model review

XLogP3

6.2

UNII

3GFX41Z289

Other CAS

983-30-2

Wikipedia

Estradiol 17-benzoate

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